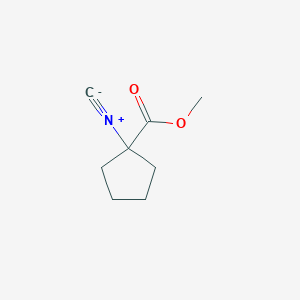

Methyl-1-isocyano-1-cyclopentancarboxyalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate are described, highlighting the importance of stereochemistry in the synthesis of cyclopentane derivatives . Additionally, the synthesis of enantiopure methyl cyclopentanecarboxylates from nitrohexofuranoses through intramolecular cyclization to 2-oxabicyclo[2.2.1]heptane derivatives is discussed, demonstrating a novel strategy for constructing the cyclopentane ring .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their reactivity and stability. The structure of the 1-methylcyclopentyl cation, a related species, was investigated using NMR spectroscopy, providing insights into the electronic environment of the cyclopentane ring . The configuration of substituents on the cyclopentane ring, as seen in the synthesis of enantiopure derivatives, is also critical for the biological activity of these compounds .

Chemical Reactions Analysis

Cyclopentane derivatives undergo various chemical reactions that are essential for their functionalization. The photoaddition of methyl 2,4-dioxopentanoate with olefins to produce functionalized cyclopentane derivatives is one such reaction . The 1,3-dipolar cycloaddition reaction involving isoquinolinium cyano (methoxycarbonyl) methylide is another example of how cyclopentane derivatives can be modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The equilibration of methyl cyclohexenecarboxylates under basic catalysis shows different results compared to analogous systems, indicating the impact of ring size and substituents on the properties of these compounds . The stability of the 1-methylcyclopentyl cation in various solvents and its formation from different precursors also reflects the physical properties of cyclopentane derivatives .

Safety and Hazards

The safety and hazards associated with “Methyl-1-isocyano-1-cyclopentancarboxyalate” can be found in its Safety Data Sheet (SDS), which is typically provided by the supplier . The SDS contains important information such as hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

作用機序

Target of Action

Methyl-1-isocyano-1-cyclopentancarboxyalate, like other isocyanides, has a unique ability to form complexes with metal ions . This property allows it to interact with various biological targets, particularly those that contain metal ions in their active sites .

Mode of Action

The isocyanide group in Methyl-1-isocyano-1-cyclopentancarboxyalate can act as a potential dipole and form hydrogen bonds . This allows the compound to interact with its targets in a specific manner, leading to changes in the target’s function .

Biochemical Pathways

Isocyanides are known for their potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . This suggests that they may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of Methyl-1-isocyano-1-cyclopentancarboxyalate’s action are likely to be diverse, given its potential to interact with various biological targets. Its known biological activities suggest that it may have antimicrobial and antitumoral effects .

Action Environment

The action, efficacy, and stability of Methyl-1-isocyano-1-cyclopentancarboxyalate can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially enhance the compound’s ability to interact with its targets . .

特性

IUPAC Name |

methyl 1-isocyanocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTGDOTUBDOBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-1-isocyano-1-cyclopentancarboxyalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。